Monuron TCA

Vue d'ensemble

Description

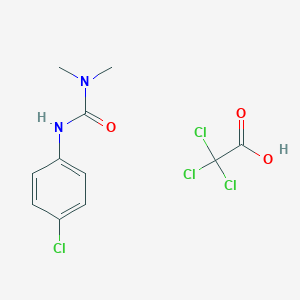

Monuron TCA, also known as trichloroacetic acid—N′-(4-chlorophenyl)-N,N-dimethylurea (1:1), is a non-selective herbicide that belongs to the phenylurea class of herbicides. It is a derivative of monuron and trichloroacetic acid. This compound is primarily used to control annual and perennial grasses and broad-leaf weeds. Although it is considered largely obsolete, it may still be available in some countries .

Méthodes De Préparation

Monuron TCA can be synthesized through the reaction of trichloroacetic acid with N′-(4-chlorophenyl)-N,N-dimethylurea. The reaction typically involves the following steps:

Preparation of N′-(4-chlorophenyl)-N,N-dimethylurea: This compound can be synthesized by reacting 4-chloroaniline with dimethylamine and phosgene.

Reaction with trichloroacetic acid: The prepared N′-(4-chlorophenyl)-N,N-dimethylurea is then reacted with trichloroacetic acid to form this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

Monuron TCA undergoes oxidation under electrochemical and photochemical conditions:

-

Electrochemical oxidation at carbon paste electrodes occurs via a single irreversible anodic peak at +0.85 V (vs. Ag/AgCl), producing a cationic radical intermediate that dimerizes . The process is adsorption-controlled, with a linear relationship between peak current (Iₚ) and scan rate (ν) following:

This suggests a one-electron, one-proton transfer mechanism .

-

Photochemical oxidation in aqueous solutions with nitrate (NO₃⁻) or nitrite (NO₂⁻) under UV light (310–365 nm) generates nitro-, hydroxyl-, and coupling derivatives. Key intermediates include:

Reduction Reactions

Reductive pathways involve:

-

Dechlorination : Substitution of the chlorine atom on the phenyl ring by hydroxyl groups under reductive conditions .

-

N-demethylation : Cleavage of N-methyl groups in the urea moiety, observed in advanced oxidation processes .

Substitution Reactions

This compound participates in nucleophilic substitution reactions:

-

Chlorine displacement : The para-chlorine on the phenyl ring is replaced by hydroxyl or nitro groups in the presence of radicals (e.g., - OH, - NO₂) .

-

Urea bond cleavage : Hydrolysis under alkaline conditions breaks the urea linkage, forming 4-chloroaniline and dimethylamine derivatives .

Thermal Decomposition

Pyrolysis or combustion generates hazardous byproducts:

| Condition | Products | Toxicity | Source |

|---|---|---|---|

| >185°C | Nitrogen oxides (NOₓ), Cl₂ | Highly toxic | |

| Incomplete combustion | Chlorinated dibenzodioxins | Persistent environmental pollutants |

Reactivity with Other Compounds

This compound interacts with:

-

Azo/diazo compounds : Releases toxic gases (e.g., N₂, NH₃) .

-

Strong reducing agents (e.g., NaBH₄): Produces flammable gases like H₂ .

-

Trichloroacetic acid (TCA) : Forms stable hydrogen-bonded complexes, enhancing herbicidal activity .

Key Parameters Affecting Degradation Rates:

| Parameter | Effect on Rate | Example Data | Source |

|---|---|---|---|

| pH | Faster at pH >7 | k = 0.046 min⁻¹ (pH 9) | |

| NO₃⁻/NO₂⁻ | Accelerates photolysis | 2.5x faster with NO₃⁻ | |

| Humic acids | Inhibits via radical scavenging | 30% reduction in k |

Identified Degradation Products:

-

3-(4-Chloro-3-nitrophenyl)-1,1-dimethylurea (nitration product).

-

3-(3-Hydroxy-4-chlorophenyl)-1,1-dimethylurea (hydroxylation product).

Synthetic Reactions

This compound is synthesized via:

-

Reaction of 4-chloroaniline with dimethylamine and phosgene to form N′-(4-chlorophenyl)-N,N-dimethylurea .

-

Complexation with trichloroacetic acid (TCA) in a 1:1 molar ratio .

Comparative Reaction Kinetics

Mechanistic Insights

Applications De Recherche Scientifique

Herbicidal Applications

Monuron has primarily been utilized as a herbicide, particularly effective in controlling a range of weeds in agricultural settings. Its application spans both pre-emergence and post-emergence stages, making it versatile for different crop types.

Efficacy in Aquatic Environments

Research indicates that Monuron, when mixed with TCA, has shown significant effectiveness as an aquatic herbicide. Studies have demonstrated that these mixtures can control various aquatic plants such as filamentous algae (e.g., Cladophora, Spirogyra), pondweeds (Potamogeton), and coontail (Ceratophyllum). The effectiveness is noted to persist for extended periods, ranging from three months to three years, depending on the concentration used .

Comparative Toxicity

In terms of toxicity, Monuron and fenuron were found to be less harmful to fish compared to other herbicides like diuron. However, the mixtures with TCA exhibited increased toxicity levels compared to Monuron alone. This variation in toxicity is crucial for assessing environmental impacts, particularly concerning fish populations in treated aquatic habitats .

Environmental Impact Studies

The ecological effects of TCA have garnered significant attention due to its widespread use and potential environmental persistence. Research highlights the importance of understanding how TCA affects aquatic ecosystems, including its interactions with various organisms.

Persistence and Mobility

Monuron is characterized by moderate solubility in water and a high potential for leaching into groundwater systems. This raises concerns about its long-term environmental impact, particularly regarding soil health and water quality . Studies have shown that while Monuron is effective as a herbicide, its persistence can lead to contamination of water sources, necessitating careful management practices.

Toxicological Assessments

Toxicological assessments indicate that Monuron is moderately toxic to wildlife and is classified as a suspected carcinogen for humans. This classification underscores the need for stringent regulations surrounding its use in agricultural practices . The potential risks associated with exposure to Monuron necessitate ongoing research into safer alternatives or the development of more targeted application methods.

Case Studies

Several case studies provide insights into the practical applications and implications of using Monuron TCA in various environments:

Mécanisme D'action

Monuron TCA exerts its herbicidal effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex in the chloroplasts, blocking the electron transport chain. This inhibition prevents the plant from producing the energy required for growth, ultimately leading to its death. The molecular targets involved in this process include the D1 protein of the photosystem II complex .

Comparaison Avec Des Composés Similaires

Monuron TCA is similar to other phenylurea herbicides such as diuron, fenuron, and neburon. These compounds share a common mechanism of action but differ in their chemical structures and specific applications:

Diuron: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, used for controlling a wide range of weeds.

Fenuron: 1,1-dimethyl-3-phenylurea, used for controlling broad-leaf weeds.

Neburon: 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea, used for controlling aquatic weeds.

This compound is unique due to its combination with trichloroacetic acid, which enhances its herbicidal properties .

Activité Biologique

Monuron TCA, a derivative of the herbicide Monuron, is primarily known for its role in agricultural applications as a systemic herbicide. This compound has garnered attention due to its biological activity, particularly its effects on photosynthesis in plants and its environmental impact. This article delves into the detailed biological activity of this compound, exploring its mechanisms, biochemical pathways, and relevant research findings.

Target of Action

this compound targets the photosynthetic apparatus , specifically the Photosystem II (PSII) in plants. This compound acts as a non-selective herbicide that disrupts the photosynthesis process by inhibiting light-dependent reactions within PSII.

Mode of Action

The primary mode of action involves the inhibition of electron transport during photosynthesis. By disrupting this process, this compound leads to a decrease in the production of essential organic compounds, ultimately resulting in plant death.

Biochemical Pathways

This compound affects several biochemical pathways:

- Photosynthesis : It primarily disrupts the light-dependent reactions in PSII.

- Carbon and Nitrogen Fixation : In cyanobacteria, exposure to this compound alters carbon and nitrogen fixation processes.

- Enzyme Activity : The compound impacts key enzymes such as RuBisCO (responsible for CO2 fixation), nitrogenase (which converts atmospheric nitrogen to ammonia), and glutamine synthetase (GS) involved in ammonia assimilation.

Pharmacokinetics

This compound is characterized by its ability to be readily absorbed and distributed within plant systems. Its persistence in soil raises concerns about leaching into groundwater, which can lead to broader ecological implications.

Case Studies

- Effects on Cyanobacteria : A study on Nostoc muscorum demonstrated that exposure to this compound resulted in significant alterations in enzyme activities associated with carbon and nitrogen fixation. The total amount of D1 protein, crucial for PSII function, was notably affected.

- Hormetic Effects : Laboratory studies indicated that low doses (20 ppm) of this compound could enhance certain biological parameters in exposed organisms, suggesting a potential hormetic effect where low levels stimulate growth or resilience.

- Animal Models : Limited studies have been conducted on the dosage effects in animal models. However, comparisons with related compounds suggest that this compound may exhibit lower toxicity to aquatic organisms than other herbicides like diuron and neburon.

Dosage Effects

The impact of this compound varies with dosage:

- Low Doses : Hormetic effects observed at 20 ppm.

- Higher Doses : Increased toxicity leading to significant reductions in plant viability and alterations in soil invertebrate populations .

Environmental Impact

This compound's application has been linked to negative effects on soil invertebrates. For instance, studies have shown that while Monuron significantly reduces populations of various soil organisms (e.g., earthworms and springtails), TCA can have mixed effects by increasing some species while decreasing others .

Comparative Analysis

| Compound | Effect on Photosynthesis | Toxicity to Aquatic Life | Soil Invertebrate Impact |

|---|---|---|---|

| This compound | Inhibits PSII | Lower than diuron | Reduces diversity |

| Diuron | Inhibits PSII | Higher toxicity | Significant reductions |

| Fenuron | Similar effects | Variable | Less impact |

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,1-dimethylurea;2,2,2-trichloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.C2HCl3O2/c1-12(2)9(13)11-8-5-3-7(10)4-6-8;3-2(4,5)1(6)7/h3-6H,1-2H3,(H,11,13);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQGREMIROGTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Cl.C(=O)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040325 | |

| Record name | Monuron TCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000047 [mmHg] | |

| Record name | Monuron trichloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1763 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-41-0 | |

| Record name | 3-(p-Chlorophenyl)-1,1-dimethyl urea trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monuron TCA [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monuron TCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1,1-dimethyluronium trichloroacetate;monuron-TCA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONURON TCA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA17O0JGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the individual and combined effects of Monuron and TCA on soil invertebrate populations?

A: Both Monuron and TCA have been shown to impact soil invertebrate populations, although often in opposing directions [, ].

- Monuron: This herbicide significantly reduced the numbers of wireworms (Agriotes spp.), millipedes (Diplopoda), earthworms (Lumbricidae), springtails (Collembola suborder Arthropleona), and mites (Acarina) in grassland soil []. This suggests a broad negative impact on soil invertebrates.

- TCA: Conversely, TCA increased the number of millipedes, springtails, and mites while decreasing the number of earthworms []. This indicates a more complex impact with potential benefits for some species and detriments for others.

Q2: How do Monuron and TCA interact with other herbicides, and what implications do these interactions have for their use?

A: Research indicates that both Monuron and TCA can interact with other herbicides, resulting in synergistic, additive, or antagonistic effects [].

- Monuron: When combined with dalapon, Monuron exhibited a synergistic effect, meaning their combined activity was greater than the sum of their individual activities [].

- TCA: TCA showed synergistic effects when combined with several herbicides, including fenuron, monuron, diuron, amitrole, and dalapon []. This suggests that TCA can enhance the activity of other herbicides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.